1-Methoxy-4-methylbicyclo(2.2.2)octane

CAS No.: 6555-95-9

Cat. No.: VC17965986

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6555-95-9 |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 1-methoxy-4-methylbicyclo[2.2.2]octane |

| Standard InChI | InChI=1S/C10H18O/c1-9-3-6-10(11-2,7-4-9)8-5-9/h3-8H2,1-2H3 |

| Standard InChI Key | NXGYBOISDZEYCB-UHFFFAOYSA-N |

| Canonical SMILES | CC12CCC(CC1)(CC2)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

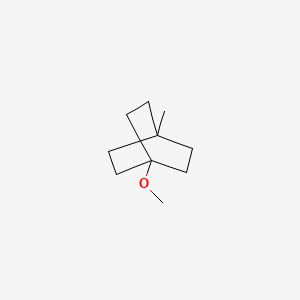

The compound’s core structure consists of a bicyclo[2.2.2]octane system—a fused tricyclic framework comprising three six-membered rings sharing common carbon atoms. A methoxy group (-OCH) is attached at the 1-position, while a methyl group (-CH) occupies the 4-position . This substitution pattern introduces steric and electronic effects that influence reactivity. The InChIKey (NXGYBOISDZEYCB-UHFFFAOYSA-N) and SMILES notation (CC12CCC(CC1)(CC2)OC) further define its stereochemical configuration .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 6555-95-9 | |

| Molecular Formula | ||

| Molecular Weight | 154.25 g/mol | |

| IUPAC Name | 1-methoxy-4-methylbicyclo[2.2.2]octane | |

| SMILES | CC12CCC(CC1)(CC2)OC |

Synthesis and Preparation

Alkylation of Bicyclo[2.2.2]octan-1-ol

A primary synthetic route involves the alkylation of bicyclo[2.2.2]octan-1-ol with methyl iodide () in the presence of a base such as sodium hydride () or potassium carbonate (). The reaction proceeds via an mechanism, where the hydroxyl group is deprotonated to form an alkoxide intermediate, which subsequently reacts with methyl iodide to install the methoxy group.

Table 2: Representative Synthesis Conditions

| Parameter | Value |

|---|---|

| Starting Material | Bicyclo[2.2.2]octan-1-ol |

| Alkylating Agent | Methyl iodide |

| Base | Sodium hydride () |

| Solvent | Tetrahydrofuran (THF) or dimethylformamide (DMF) |

| Reaction Temperature | 0–25°C |

| Yield | 60–75% (estimated) |

Alternative Approaches

While direct alkylation is the most documented method, other strategies may include:

-

Friedel-Crafts Alkylation: Utilizing Lewis acids like to facilitate methoxy group incorporation.

-

Grignard Reagent Reactions: Reaction of bicyclic ketones with methyl magnesium bromide followed by oxidation.

Physicochemical Properties

Physical State and Solubility

1-Methoxy-4-methylbicyclo[2.2.2]octane is described as a colorless to pale yellow liquid at room temperature . The methoxy group enhances solubility in polar organic solvents such as ethanol, acetone, and dichloromethane, while the bicyclic framework reduces water solubility .

Stability and Reactivity

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s scaffold serves as a precursor in synthesizing neurologically active agents. Its bicyclic structure mimics natural terpenes, enabling applications in drug discovery.

Fragrance Chemistry

Due to its volatile nature and aromatic profile, it is investigated as a potential component in perfumes and flavoring agents .

Material Science

Functionalized derivatives may act as monomers in polymer synthesis, contributing to materials with high thermal resistance .

Future Research Directions

-

Synthetic Optimization: Improving yields via catalytic methods or flow chemistry.

-

Biological Screening: Evaluating antimicrobial or anticancer potential.

-

Derivatization Studies: Exploring substituent effects on physicochemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume